2-amino-6-(1,2,3-trihydroxybutyl)-1H-pteridin-4-one

Vue d'ensemble

Description

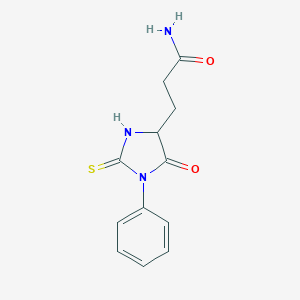

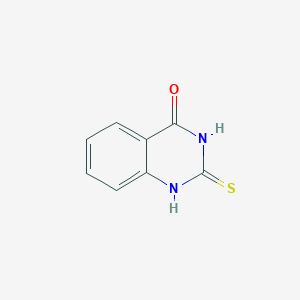

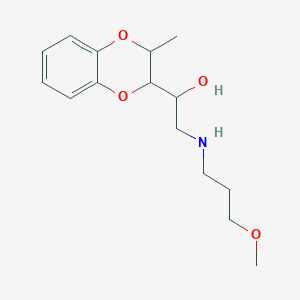

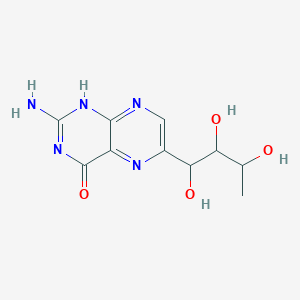

“2-amino-6-(1,2,3-trihydroxybutyl)-1H-pteridin-4-one” is a chemical compound with the molecular formula C10H17N5O4 . It has an average mass of 271.273 Da and a monoisotopic mass of 271.128052 Da .

Molecular Structure Analysis

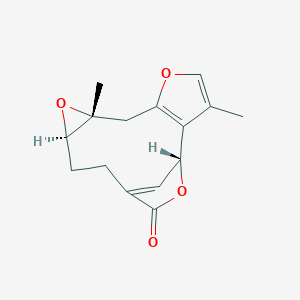

The molecular structure of “2-amino-6-(1,2,3-trihydroxybutyl)-1H-pteridin-4-one” consists of 10 carbon atoms, 17 hydrogen atoms, 5 nitrogen atoms, and 4 oxygen atoms . The compound has a dipole moment of 8.85 ± 1.08 D .

Physical And Chemical Properties Analysis

The compound has a density of 1.9±0.1 g/cm3, a boiling point of 619.3±65.0 °C at 760 mmHg, and a flash point of 328.4±34.3 °C . It has 9 H bond acceptors, 8 H bond donors, and 3 freely rotating bonds . The compound has a polar surface area of 152 Å2 and a molar volume of 140.5±7.0 cm3 .

Applications De Recherche Scientifique

Synthesis and properties of derivatives : A study focused on synthesizing and characterizing various 8-substituted 2,8-dihydro-2-thioxopteridin-4(3H)-ones and 2-(methylthio)pteridin-4(8H)-ones. These compounds have a quinonoid cross-conjugated π-electron system susceptible to nucleophilic additions, which leads to intramolecular and intermolecular covalent adducts. These compounds' properties were characterized through elemental analyses, pKa determinations, and spectral methods (Hübsch & Pfleiderer, 1988).

Biologically active pteridines : Another study synthesized pyrimidines and pteridines with an amino acid residue at the 2-position. These compounds are significant in understanding the bioactivity of pteridine derivatives (Sugimoto et al., 1979).

Determination of urothion's absolute configuration : Researchers synthesized 2-amino-6-[(3 R)-3,4-dihydroxybutyl]-pteridin-4(3H)-one and its (3 S) compound to determine the absolute configuration of urothion, a pigment in urine. The study concluded the R-configuration for the secondary hydroxyl group on the side chain of urothion, which might be a urinary metabolite of molybdopterin (Sakurai et al., 1995).

Cofactors for phenylalanine hydroxylase : This research demonstrated that appropriately substituted pyrimidines could act as cofactors for phenylalanine hydroxylase, an enzyme important in amino acid metabolism. The study contributes to understanding the binding forces, transition states, and mechanism of oxygen activation in these hydroxylases (Bailey & Ayling, 1978).

Biosynthesis intermediates : A study prepared important intermediates of pteridine biosynthesis, such as 2-amino-4-hydroxy-6-(D-erythro-1',2',3'-trihydroxypropyl)pteridine 3′-phosphate and 2',3'-cyclic phosphate. These intermediates are crucial for understanding the biosynthetic pathways of pteridines (Sugiura et al., 1972).

Propriétés

IUPAC Name |

2-amino-6-(1,2,3-trihydroxybutyl)-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-3(16)6(17)7(18)4-2-12-8-5(13-4)9(19)15-10(11)14-8/h2-3,6-7,16-18H,1H3,(H3,11,12,14,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVZLFABRHDXRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-6-(1,2,3-trihydroxybutyl)-1H-pteridin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.